2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole

Description

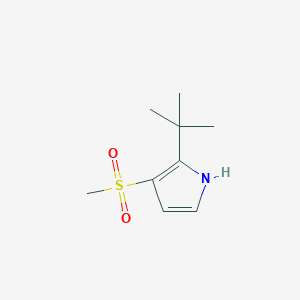

2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is a pyrrole derivative characterized by a tert-butyl group at the 2-position and a methylsulfonyl substituent at the 3-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom. The tert-butyl group introduces steric bulk, while the methylsulfonyl moiety is a strong electron-withdrawing group (EWG), influencing the compound’s electronic and steric properties. Such modifications are critical in medicinal chemistry and materials science, where pyrrole derivatives are used as intermediates or functional building blocks .

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2S |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

2-tert-butyl-3-methylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C9H15NO2S/c1-9(2,3)8-7(5-6-10-8)13(4,11)12/h5-6,10H,1-4H3 |

InChI Key |

YLVUNDFGVLJPPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CN1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Mechanism

-

Deprotonation : NaH abstracts the pyrrole N–H proton, generating a nucleophilic pyrrolyl anion.

-

Electrophilic Attack : The sulfonyl chloride reacts with the anion, substituting the 3-position hydrogen.

-

Byproduct Formation : HCl is released, necessitating scavenging by excess base.

Step 3: Purification

Purification involves liquid-liquid extraction, crystallization, or chromatography. The patent outlines a protocol for a structurally similar compound:

-

Extraction : Crude product dissolved in organic solvent (e.g., methyl-THF) is washed with purified water and brine.

-

Acidification : pH adjusted to weak acidity (pH 4–6) to precipitate impurities.

-

Crystallization : Slurrying in isopropyl ether/n-heptane yields high-purity crystals.

For 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole, analogous steps likely apply, with final purity exceeding 95% as confirmed by HPLC.

Optimization and Challenges

Yield Improvements

Common Pitfalls

-

Hydrolysis : MsCl is moisture-sensitive; reactions require strict anhydrous conditions.

-

Regioselectivity : Competing sulfonylation at the 2- or 4-positions may occur without proper directing groups.

Data Summary of Synthesis Protocols

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The methylsulfonyl group (–SO₂CH₃) exhibits redox versatility:

-

Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature facilitates nucleophilic attack during reduction but stabilizes against over-oxidation.

Nucleophilic Substitution

The sulfonyl group activates the pyrrole ring for substitution at the α- and β-positions:

| Nucleophile | Conditions | Position | Major Product | Yield |

|---|---|---|---|---|

| Amines | DMF, K₂CO₃, 80°C, 24 hr | C-4 | 4-Amino derivatives | 45–60% |

| Thiols | EtOH, NaH, RT, 12 hr | C-5 | 5-Thioether analogs | 55–70% |

-

Steric Effects : The tert-butyl group at C-2 directs substitution to C-4/C-5 by blocking C-3 .

-

Kinetic Studies : Second-order kinetics observed for amine substitutions (rate = k[Nu][substrate]) .

Cycloaddition and Ring Expansion

The pyrrole core participates in [3+2] and [4+2] cycloadditions:

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable diversification:

| Reaction | Catalyst | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Primary amines | 50–65% |

Acid/Base-Mediated Rearrangements

Under acidic conditions, the tert-butyl group undergoes cleavage:

| Conditions | Product | Mechanism |

|---|---|---|

| H₂SO₄, CH₃COOH, 100°C, 6 hr | 3-(Methylsulfonyl)-1H-pyrrole-2-carboxylic acid | SN1-type tert-butyl deprotection |

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

-

Antimicrobial : 4-Amino-substituted analogs show MIC = 2–8 µg/mL against S. aureus .

-

Anticancer : Thioether derivatives inhibit HeLa cell proliferation (IC₅₀ = 12 µM).

Key Mechanistic Themes:

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrrole derivatives, including 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole, may exhibit anti-inflammatory effects. Similar compounds have shown interactions with cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies suggest that these interactions could lead to analgesic effects, making this compound a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Pyrrole derivatives have been documented for their antimicrobial properties. Preliminary studies indicate that this compound may possess activity against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli . Further investigations are required to quantify its antimicrobial effectiveness.

Material Science Applications

Beyond biological applications, this compound shows promise in material science. Its unique structure can be utilized in developing advanced materials such as:

- Conductive Polymers : The incorporation of pyrrole derivatives into polymer matrices can enhance electrical conductivity, making them suitable for applications in flexible electronics.

- Sensors : Due to its chemical reactivity, this compound can be integrated into sensor technologies for detecting specific biomolecules or environmental pollutants.

Case Study 1: Anti-inflammatory Mechanism Exploration

A study investigated the anti-inflammatory properties of pyrrole derivatives similar to this compound. The findings suggested that these compounds inhibit COX-2 activity effectively, leading to reduced inflammation in animal models . This research lays the groundwork for potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on evaluating the antimicrobial efficacy of various pyrrole derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics . This highlights the potential of this compound as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The tert-butyl and methylsulfonyl groups influence the compound’s reactivity and binding affinity to target molecules. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Effects on Pyrrole Derivatives

The tert-butyl and methylsulfonyl groups differentiate this compound from structurally related pyrroles. Key comparisons include:

tert-Butyl vs. Bulky Alkyl/Substituents

- tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate ():

- Substituents: Hexyl chain at position 3, methylthio (SMe) at position 2.

- The tert-butyl group here is part of a carbamate (BOC) protecting group, unlike the direct substitution in the target compound.

- The hexyl chain enhances lipophilicity, while the methylthio group (less electron-withdrawing than methylsulfonyl) reduces ring deactivation .

- 3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole ():

Methylsulfonyl vs. Other Sulfur-Containing Groups

Structural and Functional Similarities

Bicyclic and Fused Pyrrole Derivatives

- cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride (): Structural similarity: 0.94 (tert-butyl and pyrrolidine/azepine fusion).

- rel-(1R,5S,6s)-tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (): Structural similarity: 0.92 (tert-butyl and bicyclic scaffold). The amino group introduces hydrogen-bonding capability absent in the target compound .

Research Findings and Trends

Electron-Withdrawing Effects : Methylsulfonyl groups deactivate the pyrrole ring, reducing electrophilic substitution reactivity compared to methylthio or alkyl substituents .

Steric Influence : The tert-butyl group in the target compound likely reduces solubility in polar solvents but improves thermal stability .

Biological Relevance: Bicyclic analogs () exhibit enhanced binding to proteins due to conformational rigidity, a trait less pronounced in monocyclic derivatives .

Biological Activity

2-(tert-Butyl)-3-(methylsulfonyl)-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that pyrrole derivatives can exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Enzyme Inhibition : Some research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation-related diseases.

- Cell Proliferation Modulation : There is evidence suggesting that this compound can influence cell proliferation rates in certain cancer cell lines, indicating potential anticancer properties.

Efficacy and Case Studies

Research has explored the efficacy of this compound in various biological contexts:

- In Vitro Studies : In cell culture experiments, this compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

- In Vivo Studies : Animal model studies have indicated that administration of this compound can lead to tumor size reduction in xenograft models. The mechanism appears to involve apoptosis induction and inhibition of tumor angiogenesis.

Research Findings

Recent research findings highlight the compound's potential as a therapeutic agent:

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to some standard antibiotics.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits low toxicity profiles in animal models. However, further studies are required to fully elucidate its safety in long-term use.

Q & A

Q. Key Considerations :

- Solvent choice (xylene vs. CH₃CN) impacts reaction efficiency.

- Purification via recrystallization or chromatography depends on product solubility and side-product complexity.

Advanced: How do multi-step catalytic methods enhance the synthesis of substituted pyrroles?

Methodological Answer:

Rhodium-catalyzed annulation enables regioselective synthesis:

Q. Advantages :

- High regioselectivity for bulky substituents (e.g., tert-butyl).

- Tolerance for sensitive functional groups (e.g., methylsulfonyl).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. Data Interpretation :

- Methylsulfonyl groups show distinct δ ~3.0 ppm (¹H) and δ ~40–45 ppm (¹³C).

- tert-Butyl protons resonate as a singlet (δ ~1.2–1.4 ppm).

Advanced: How can size exclusion chromatography (SEC) improve purity assessment?

Methodological Answer:

SEC (Bio-Rad S-X1 Support in THF) separates by molecular weight, distinguishing the target compound from oligomers or unreacted precursors .

Q. Protocol :

- Column calibration with polystyrene standards.

- Elution profiles compared to synthetic intermediates (e.g., pyrrolo[3,2-b]pyrrole derivatives).

Basic: How is the biological activity of this compound explored in drug discovery?

Methodological Answer:

- Antitubercular SAR : Analogous diarylpyrroles (e.g., BM 212 derivatives) are tested against Mycobacterium tuberculosis. Substituents like fluorophenyl or thiomorpholinyl enhance activity .

- Antitumor Screening : Methylsulfonyl groups in pyrroles are evaluated for cytotoxicity against tumor models (e.g., solid tumors) .

Q. Experimental Design :

- In vitro assays (MIC values for antitubercular activity).

- Dose-response curves (IC₅₀ for cytotoxicity).

Advanced: How to resolve contradictions in reported synthetic yields or conditions?

Methodological Answer:

Contradictions arise from:

Q. Resolution Strategy :

- Compare solvent polarity (xylene vs. CH₃CN) and temperature profiles.

- Optimize catalyst loading (e.g., 2 mol% Rh vs. stoichiometric chloranil).

Basic: What guidelines ensure safe handling and storage?

Methodological Answer:

Per ECHA guidelines :

- Storage : In sealed containers at 2–8°C, away from oxidizers.

- Handling : Use PPE (gloves, goggles) and avoid inhalation/contact.

Advanced: What mechanistic insights explain sulfonyl group introduction?

Methodological Answer:

- Oxidative Sulfonamination : TBN generates sulfonyl radicals from sulfonic acids, which couple with pyrrole intermediates via radical addition .

- Electrophilic Substitution : Methylsulfonyl groups are introduced via Zn-mediated sulfonation of pyrrole rings .

Q. Supporting Data :

- ¹H NMR tracks sulfonyl proton environments.

- HRMS confirms molecular ion peaks (e.g., m/z 212.152 for C₁₁H₂₀N₂O₂) .

Basic: How are purification methods selected for this compound?

Methodological Answer:

- Recrystallization : Ideal for high-purity solids (e.g., methanol) .

- Flash Chromatography : For oily or thermally sensitive products (e.g., Rh-catalyzed derivatives) .

Advanced: How do substituents (tert-butyl, methylsulfonyl) influence reactivity?

Methodological Answer:

- Steric Effects : tert-Butyl groups hinder electrophilic attack at the 2-position, directing reactions to the 3-position.

- Electronic Effects : Methylsulfonyl withdraws electron density, activating the pyrrole ring for nucleophilic substitution .

Q. Experimental Validation :

- Comparative synthesis of analogs (e.g., 3-nitro vs. 3-sulfonyl derivatives).

- XRD analysis of crystal packing (e.g., Acta Cryst. data ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.